![molecular formula C21H32N4O B12609233 5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine CAS No. 650606-18-1](/img/structure/B12609233.png)
5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Decyloxyphenylmethyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with decyl bromide in the presence of a base such as potassium carbonate to form 4-(decyloxy)benzyl alcohol.
Synthesis of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting guanidine with β-ketoesters under basic conditions to form pyrimidine-2,4-diamine.
Coupling Reaction: The final step involves the coupling of the decyloxyphenylmethyl intermediate with the pyrimidine core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
作用机制
The mechanism of action of 5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
Pathways Involved: The compound may modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses like apoptosis or cell proliferation.
相似化合物的比较
Similar Compounds
5-Decyl-2-[4-(3-methyl-pentyloxy)-phenyl]-pyrimidine: Similar structure with a different alkoxy substituent.
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Similar pyrimidine core with different substituents.
Uniqueness
5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine is unique due to its specific decyloxyphenylmethyl substitution, which imparts distinct physicochemical properties and biological activities compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
650606-18-1 |
|---|---|
分子式 |
C21H32N4O |
分子量 |
356.5 g/mol |
IUPAC 名称 |
5-[(4-decoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H32N4O/c1-2-3-4-5-6-7-8-9-14-26-19-12-10-17(11-13-19)15-18-16-24-21(23)25-20(18)22/h10-13,16H,2-9,14-15H2,1H3,(H4,22,23,24,25) |
InChI 键 |
RMTMSJZEIZJNFR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)CC2=CN=C(N=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-(Dodecane-1,12-diyl)bis[5-(dichloromethyl)-1,2,4-oxadiazole]](/img/structure/B12609152.png)
![1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene](/img/structure/B12609156.png)
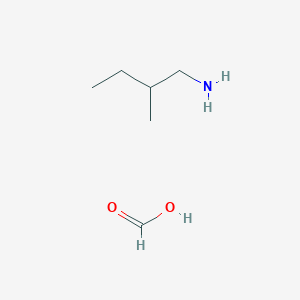

![N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea](/img/structure/B12609173.png)
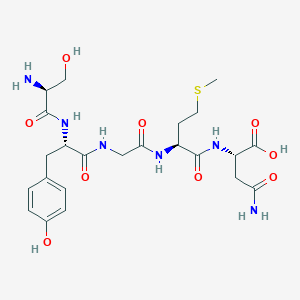
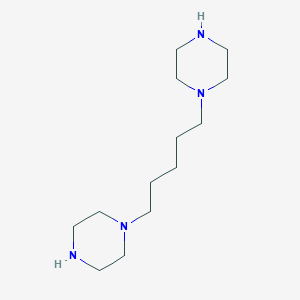

![Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12609192.png)
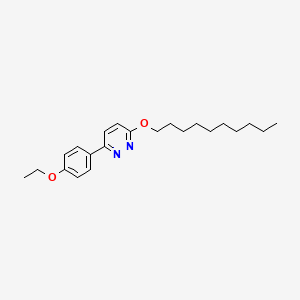
![4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one](/img/structure/B12609202.png)

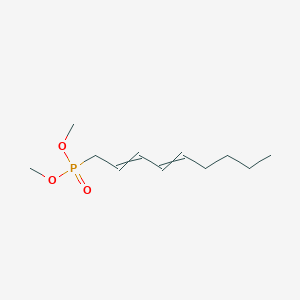
![Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate](/img/structure/B12609236.png)
